Cas no 2921-92-8 (1,3-Propanediol,2-ethyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate)
2921-92-8 structure
Product Name:1,3-Propanediol,2-ethyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate
CAS-nummer:2921-92-8
MF:C6H11N3O9
MW:269.166241884232
MDL:MFCD00137315
CID:261676
PubChem ID:66261
Update Time:2025-04-19
1,3-Propanediol,2-ethyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Propanediol,2-ethyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate
- 1,1,1-TRIMETHYLOLPROPANE TRINITRATE
- 2,2-bis(nitrooxymethyl)butyl nitrate
- 1-nitryloxy-2,2-bis-nitryloxymethyl-butane
- ETTN
- Propatilnitrato
- Propatyl nitrate
- Propatylnitratum
- UNII-AJT2YN495R
- Propatyl nitrate (USAN)
- ETT-N
- Win 9317
- D05627
- FT-0605955
- Propatyl nitrate [USAN]
- PROPATYLNITRATE [MART.]
- PROPYLIDYNETRIMETHYL TRINITRATE
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol trinitrate
- CHEMBL488280
- DB13255
- 1,3-Propanediol, 2-ethyl-2-((nitrooxy)methyl)-, dinitrate (ester)
- EINECS 220-866-5
- Propatylnitrate (INN)
- CHEBI:135104
- PROPATYL NITRATE [MI]
- AJT2YN495R
- Propatylnitrat
- Q7250097
- DTXSID40183467
- Propatilnitrato [INN-Spanish]
- Gina; Ginapect;Vasangor; Vassangor; WIN 9317
- 2921-92-8
- Propatylnitrate [INN]
- NS00028657
- Etrynit
- SCHEMBL214199
- Propatylnitrate
- Propatylnitratum [INN-Latin]
- 1,1,1-tris(hydroxymethyl)propane nitrate
- PROPATYLNITRATE [WHO-DD]
- Win-9317
- Etrynit (TN)
-
- MDL: MFCD00137315
- Inchi: 1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3
- InChI-sleutel: YZZCJYJBCUJISI-UHFFFAOYSA-N
- LACHT: O(CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CC)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 269.05000
- Monoisotopische massa: 269.05
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 7
- Complexiteit: 257
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2
- Topologisch pooloppervlak: 165A^2
Experimentele eigenschappen
- Dichtheid: 1.49
- Smeltpunt: 51-52°
- Kookpunt: 412.31°C (rough estimate)
- Vlampunt: 159°C
- Brekindex: 1.5500 (estimate)
- PSA: 165.15000
- LogboekP: 1.57730
1,3-Propanediol,2-ethyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D135468-10mg |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 10mg |
$435 | 2025-02-25 | |
| eNovation Chemicals LLC | D135468-100mg |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 100mg |
$495 | 2025-02-25 | |
| eNovation Chemicals LLC | D135468-10mg |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 10mg |
$435 | 2024-08-03 | |
| eNovation Chemicals LLC | D135468-100mg |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 100mg |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D135468-1g |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 1g |
$525 | 2023-05-16 | |
| eNovation Chemicals LLC | D135468-10mg |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 10mg |
$435 | 2025-02-26 | |
| eNovation Chemicals LLC | D135468-100mg |
propylidynetrimethyltrinitrate |
2921-92-8 | 95% | 100mg |
$495 | 2025-02-26 |
1,3-Propanediol,2-ethyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate Gerelateerde literatuur
-
A. K. Holliday,D. Nicholls Annu. Rep. Prog. Chem. 1964 61 113
-
2. Nuclear magnetic resonance spectroscopic characterisation and the crystal and molecular structures of Ph3PSe·AlCl3and Ph3PSe·AlCl3: a classification of the co-ordinative bonding modes of the phosphine chalcogenidesNeil Burford,Bruce W. Royan,Rupert E. v. H. Spence,Robin D. Rogers J. Chem. Soc. Dalton Trans. 1990 2111
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3. Mineralogical chemistry
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